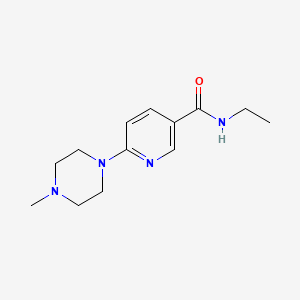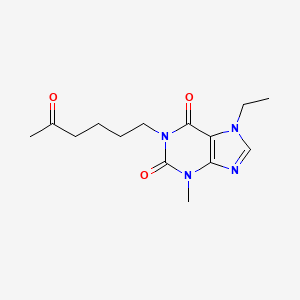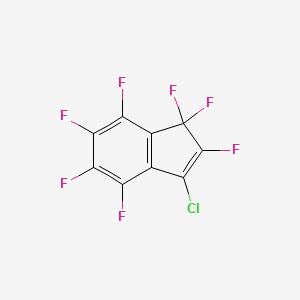![molecular formula C15H18AsN B14643684 2-[Ethyl(2-methylphenyl)arsanyl]aniline CAS No. 53980-32-8](/img/structure/B14643684.png)
2-[Ethyl(2-methylphenyl)arsanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethyl(2-methylphenyl)arsanyl]aniline is an organoarsenic compound with the molecular formula C15H16AsN. This compound features an aniline group substituted with an ethyl group and a 2-methylphenyl group bonded to arsenic.
Méthodes De Préparation
The synthesis of 2-[Ethyl(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with handling arsenic compounds. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Analyse Des Réactions Chimiques
2-[Ethyl(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert arsenic(V) back to arsenic(III) using reducing agents such as sodium borohydride.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the arsenic atom typically results in the formation of arsenic oxides, while substitution reactions can yield a variety of substituted aniline derivatives.
Applications De Recherche Scientifique
2-[Ethyl(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds. Its unique structure allows for the study of arsenic’s chemical behavior and bonding characteristics.
Biology: Research into the biological activity of organoarsenic compounds has shown potential for antimicrobial and anticancer properties. This compound may serve as a lead compound for developing new therapeutic agents.
Medicine: Although not widely used in clinical settings, organoarsenic compounds have been explored for their potential in treating diseases such as leukemia and parasitic infections.
Mécanisme D'action
The mechanism of action of 2-[Ethyl(2-methylphenyl)arsanyl]aniline involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death, which is the basis for its potential antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[Ethyl(2-methylphenyl)arsanyl]aniline include other organoarsenic compounds such as:
Arsenic trioxide (As2O3): Used in the treatment of acute promyelocytic leukemia.
Roxarsone: An organoarsenic compound used as a feed additive in poultry farming.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
What sets this compound apart is its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an ethyl group and a 2-methylphenyl group on the arsenic atom provides unique steric and electronic properties that can be exploited in various applications .
Propriétés
Numéro CAS |
53980-32-8 |
|---|---|
Formule moléculaire |
C15H18AsN |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
2-[ethyl-(2-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17/h4-11H,3,17H2,1-2H3 |
Clé InChI |
VTZNKPSREWOPKL-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


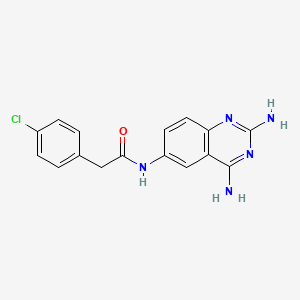
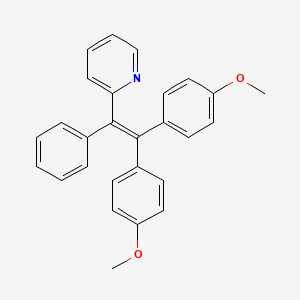
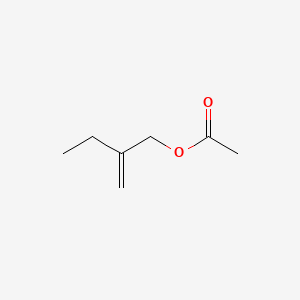
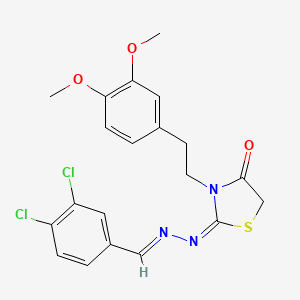
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)

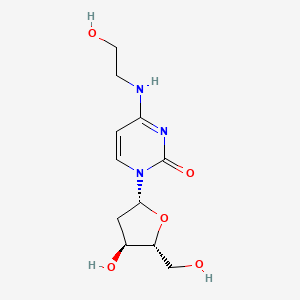
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)


